N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide
Description
The compound N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide features a pyrazolo[3,4-d]pyrimidine core, a heterocyclic scaffold widely explored in kinase inhibitor development. Key substituents include:
- 6-(ethylthio group): A sulfur-containing moiety influencing electron density and metabolic stability.
- 4-(isopropylamino group): A secondary amine contributing to hydrogen bonding in kinase active sites.
This compound’s structural complexity suggests applications in targeting kinases or other ATP-binding proteins, though specific biological data are unavailable in the provided evidence.
Properties
IUPAC Name |
N-[2-[6-ethylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N6OS/c1-4-35-27-31-25(30-19(2)3)23-18-29-33(26(23)32-27)16-15-28-24(34)17-22(20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-14,18-19,22H,4,15-17H2,1-3H3,(H,28,34)(H,30,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQPAURWSAAWRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C2C=NN(C2=N1)CCNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multi-step reactions beginning with the preparation of key intermediates, followed by condensation and functional group modifications. Each step is characterized by specific reagents and conditions:
Preparation of the 1H-pyrazolo[3,4-d]pyrimidine core: : This step often involves cyclization reactions using suitable starting materials, such as hydrazine derivatives and β-ketoesters.
Introduction of the ethylthio and isopropylamino groups: : These groups are introduced via substitution reactions, utilizing reagents like ethyl thiolate and isopropylamine under conditions like reflux or room temperature.
Final attachment of the 3,3-diphenylpropanamide group: : This step can be achieved through amide bond formation reactions, employing reagents like acyl chlorides or carboxylic acids with coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).
Industrial Production Methods
On an industrial scale, the production of this compound would require optimized synthetic routes that prioritize cost-effectiveness, yield, and safety. This often involves:
Large-scale synthesis of intermediates: : Ensuring a consistent supply of high-purity intermediates.
Streamlining reaction conditions: : Utilizing continuous flow reactors or microwave-assisted synthesis to enhance reaction rates and yields.
Purification processes: : Employing techniques like recrystallization, distillation, and chromatography to achieve high-purity final products.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide is capable of undergoing various types of chemical reactions, such as:
Oxidation: : This reaction may lead to the formation of sulfoxides or sulfones, especially at the ethylthio group.
Reduction: : Possible at the nitro group (if present), resulting in amine derivatives.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly at the amino and aromatic positions.
Common Reagents and Conditions
Oxidation reagents: : Manganese dioxide (MnO2), hydrogen peroxide (H2O2), or potassium permanganate (KMnO4).
Reduction reagents: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4), or catalytic hydrogenation.
Substitution reagents: : Alkyl halides, amines, or acyl chlorides under suitable reaction conditions like solvent choice and temperature control.
Major Products Formed
The products of these reactions vary based on the reaction conditions and reagents used, typically leading to derivatives with modified functional groups that may display different chemical or biological properties.
Scientific Research Applications
N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide has extensive applications in scientific research, including:
Biology: : Investigated for its interactions with various biomolecules, potentially serving as a lead compound for drug development.
Medicine: : Explored for its therapeutic potential in treating diseases, possibly targeting specific receptors or enzymes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: : These could include enzymes, receptors, or ion channels that are crucial for various biological processes.
Pathways Involved: : The compound may modulate signaling pathways, leading to altered cellular responses. For example, it could inhibit or activate key enzymes, thereby affecting metabolic or signaling pathways.
Comparison with Similar Compounds
Structural Features
Key Observations :
- The target compound’s diphenylpropanamide distinguishes it from sulfonamide- or chromenone-containing analogs , likely altering target selectivity.
- Compared to the dimethylaminopropyl chain in , the target’s ethylthio group may reduce basicity, affecting solubility and binding kinetics.
Physicochemical Properties
*Molecular weight estimated based on structure: ~550–600 g/mol.
Analysis :
Comparison :
Pharmacological Activity (Inferred)
- Target Compound : The diphenylpropanamide may target hydrophobic regions of kinases (e.g., ABL, JAK2), while the ethylthio group could modulate ATP-binding affinity.
- Compound : Chromenone and sulfonamide groups suggest dual kinase inhibition (e.g., CDK or FLT3) and enhanced solubility for in vivo efficacy .
- Compound : The 3-methylphenyl and dimethylamine groups imply selectivity for tyrosine kinases with larger active sites.
Hypothetical Selectivity :
- Target compound’s bulkier substituents may favor kinases with open conformations (e.g., mTOR), while ’s planar chromenone could target CDKs .
Pharmacokinetics and Toxicity
- Target Compound : High logP (due to diphenyl groups) may improve tissue penetration but increase hepatotoxicity risk.
- Compound : Sulfonamide improves renal excretion but may cause hypersensitivity reactions .
- Compound : Basic dimethylamine group could lead to lysosomal trapping, prolonging half-life but risking off-target effects .
Biological Activity
N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide, commonly referred to by its CAS number 954032-73-6, is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer treatment. This article explores the compound's biological activity, focusing on its antitumor effects, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : C27H32N6OS
- Molecular Weight : 488.6 g/mol
- CAS Number : 954032-73-6
Recent studies have highlighted the compound's ability to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. By inhibiting DHFR, the compound can effectively hinder cancer cell growth and induce apoptosis in tumor cells.
Key Findings from Research
- Antitumor Activity : The compound exhibits significant cytotoxicity against various cancer cell lines. In particular, it has shown effectiveness in MCF-7 breast cancer cells by inducing pro-apoptotic signaling pathways while downregulating anti-apoptotic proteins such as Bcl-2 .
- Structure-Activity Relationship (SAR) : The incorporation of different amino acid conjugates into the pyrazolo[3,4-d]pyrimidine scaffold has been shown to enhance DHFR inhibition. For instance, compounds with hydrophilic amino acids demonstrated lower IC50 values compared to their hydrophobic counterparts, indicating a correlation between amino acid properties and biological activity .
Study 1: Antitumor Evaluation
A study aimed at evaluating the antitumor effects of novel pyrazolo[3,4-d]pyrimidine derivatives synthesized compounds structurally similar to methotrexate (MTX). Among these compounds, one derivative (designated as 7f) exhibited a remarkable IC50 value of 0.31 µM against MCF-7 cells, showcasing its potential as a superior DHFR inhibitor compared to MTX (IC50 = 5.57 µM) .
Study 2: Mechanistic Insights
In another investigation, the compound's mechanism was elucidated through western blot analysis. The results indicated that treatment with the compound significantly reduced DHFR expression and increased the levels of pro-apoptotic proteins in treated cancer cells . This suggests that the compound not only inhibits cell proliferation but also promotes programmed cell death.
Data Table: Biological Activity Overview
| Compound Name | IC50 (µM) | Target Enzyme | Cell Line | Mechanism of Action |
|---|---|---|---|---|
| This compound | 0.31 | DHFR | MCF-7 (Breast Cancer) | Induces apoptosis via caspase activation |
| Methotrexate | 5.57 | DHFR | MCF-7 (Breast Cancer) | Inhibits DNA synthesis |
Q & A
Q. What are the recommended synthetic routes and purification methods for this compound?
Methodological Answer: The synthesis typically involves multi-step coupling reactions. For pyrazolo[3,4-d]pyrimidine derivatives, a common approach includes:
- Step 1 : Condensation of intermediates (e.g., substituted pyrazolo[3,4-d]pyrimidine cores) with alkyl/aryl halides or isocyanates under reflux in polar aprotic solvents (e.g., acetonitrile, dichloromethane) .
- Step 2 : Purification via recrystallization (e.g., using ethanol or acetonitrile) to achieve >95% purity, as validated by HPLC .
- Example protocol: Reaction of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with alkyl halides in dry acetonitrile at 60°C for 12 hours, followed by filtration and recrystallization .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., δ 11.55 ppm for NH in pyrazole rings, δ 1.38 ppm for isopropyl CH) .
- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M-H] at m/z 417) .
- HPLC : Purity assessment (>98% by reverse-phase C18 columns, UV detection at 254 nm) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content matching theoretical values (e.g., C: 58.2%, H: 5.1%, N: 20.4%) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives with similar scaffolds?
Methodological Answer: Yield optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalyst Use : Phosphorus oxychloride in Vilsmeier–Haack reactions enhances electrophilic substitution (e.g., 82% yield for pyrazolo-pyrimidine hybrids) .
- Temperature Control : Reflux conditions (70–80°C) for 5–10 hours balance reactivity and decomposition .
- Stoichiometry Adjustments : Molar ratios of 1:1.2 (core:reagent) minimize side products .
Q. How should discrepancies between observed and expected spectral data be resolved?
Methodological Answer:
- NMR Contradictions : Check coupling constants (e.g., for isopropyl CH) and compare to literature . Use 2D NMR (COSY, HSQC) to confirm connectivity.
- Mass Spec Anomalies : Rule out adducts (e.g., [M+Na]) and verify ionization mode (ESI vs. EI) .
- Impurity Identification : Use preparative TLC or column chromatography to isolate by-products for separate analysis .
Q. What experimental frameworks are recommended for evaluating biological activity and target selectivity?
Methodological Answer:
- In Vitro Assays : Enzyme inhibition studies (e.g., phosphodiesterase-9A IC determination via fluorescence polarization) .
- Cellular Models : Anti-inflammatory activity screening using LPS-induced TNF-α suppression in macrophages .
- Target Validation : Competitive binding assays (e.g., SPR or ITC) to confirm affinity for intended targets like kinase domains .
- Selectivity Profiling : Cross-test against related enzymes (e.g., PDE4, PDE5) to assess specificity .
Q. What strategies ensure compound stability during storage and experimental use?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
